3-Methoxy-2,5-dimethylaniline hydrochloride
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Overview
Description
3-Methoxy-2,5-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 861555-59-1 . It has a molecular weight of 187.67 and its IUPAC name is 3-methoxy-2,5-dimethylaniline hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methoxy-2,5-dimethylaniline hydrochloride is 1S/C9H13NO.ClH/c1-6-4-8 (10)7 (2)9 (5-6)11-3;/h4-5H,10H2,1-3H3;1H . This indicates that the molecule consists of a benzene ring substituted with two methyl groups, an amino group, and a methoxy group. The molecule also forms a salt with a chloride ion .Physical And Chemical Properties Analysis
3-Methoxy-2,5-dimethylaniline hydrochloride is a powder with a melting point of 248-249 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Molecular Structure Analysis
- Molecular Structures of Analog Compounds : Studies on compounds similar to 3-Methoxy-2,5-dimethylaniline hydrochloride, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, have been conducted to understand their molecular structures and the intermolecular hydrogen bonding they exhibit, which can have implications for material science and chemical synthesis (Ajibade & Andrew, 2021).
Synthetic Applications
- Synthesis of Carbazomycin B : Research involving the synthesis of N-methoxycarbonyl-3-acetoxy-2-iodo-4-methoxy-5,6-dimethylaniline, a compound structurally related to 3-Methoxy-2,5-dimethylaniline hydrochloride, has been instrumental in the synthesis of complex molecules like carbazomycin B, showcasing the compound's role in pharmaceutical synthesis (Crich & Rumthao, 2004).
Chemical Reaction Studies
- Photochemical Reactions : Studies on related compounds, such as 2-(4-N,N-dimethylaminophenyl) heterocycles, show the importance of 3-Methoxy-2,5-dimethylaniline hydrochloride analogs in photochemical reactions, potentially useful in developing new photoreactive materials or chemical processes (Guizzardi et al., 2000).
Material Science Applications
- Crystal Structures of Related Compounds : Research on the crystal structures of compounds like 2,5-dimethylanilinium 4-hydroxybenzoate, closely related to 3-Methoxy-2,5-dimethylaniline hydrochloride, can inform material science, particularly in understanding the properties of new crystalline materials (Mani et al., 2016).
Pharmaceutical Chemistry
- Inhibitors Synthesis : The synthesis of complex inhibitors like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, which uses related compounds, highlights the role of 3-Methoxy-2,5-dimethylaniline hydrochloride in pharmaceutical chemistry (Hutchinson et al., 2009).
Flavor and Fragrance Industry
- Identification in Berries and Fruits : Compounds like 2,5-dimethyl-4-methoxy-3(2H)-furanone, structurally related to 3-Methoxy-2,5-dimethylaniline hydrochloride, have significant roles in the flavor and fragrance industry, particularly in the aroma profiles of various fruits and berries (Kallio, 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-methoxy-2,5-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-8(10)7(2)9(5-6)11-3;/h4-5H,10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDAUACVWJIZJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,5-dimethylaniline hydrochloride |
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